molecular formula C20H26N2OS B2557705 3-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propanamide CAS No. 1235200-22-2

3-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propanamide

Cat. No. B2557705
CAS RN: 1235200-22-2
M. Wt: 342.5
InChI Key: YCZJXEFFBHGKHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propanamide” is a complex organic compound. It contains a propanamide group attached to a phenyl group and a piperidine ring. The piperidine ring is further substituted with a thiophene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable amine (such as 1-(thiophen-3-ylmethyl)piperidin-4-yl)methanamine) with a carboxylic acid derivative (like 3-phenylpropanoyl chloride) in the presence of a base .


Molecular Structure Analysis

The compound contains several functional groups, including a propanamide group, a phenyl group, a piperidine ring, and a thiophene ring .


Chemical Reactions Analysis

The compound, due to its various functional groups, could participate in a variety of chemical reactions. For instance, the amide group could undergo hydrolysis, the aromatic rings could undergo electrophilic substitution, and the piperidine ring could participate in reactions typical of secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of polar groups like the amide could increase its solubility in polar solvents .

Scientific Research Applications

Chemical Inhibitors in Pharmacokinetics

Chemical inhibitors of cytochrome P450 (CYP) isoforms play a crucial role in understanding drug metabolism and drug-drug interactions (DDIs). Potent and selective chemical inhibitors are used to determine the involvement of specific CYP isoforms in the metabolism of various drugs, aiding in the prediction of potential DDIs (Khojasteh et al., 2011).

Pharmacology of Stereoisomers

The study of stereoisomers, such as ohmefentanyl, reveals the significance of stereochemistry in pharmacological activities. Research on the biological activities of stereoisomers helps in the development of more effective and specific drug therapies (Brine et al., 1997).

Drug Design and Receptor Binding

Investigations into the contributions of pharmacophoric groups to the potency and selectivity of agents at D2-like receptors highlight the importance of specific structural features in drug design. This research aids in the development of antipsychotic agents with improved efficacy and selectivity (Sikazwe et al., 2009).

Neurochemistry and Neurotoxicity Studies

Compounds related to "3-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propanamide" have been studied for their neurochemical effects and potential neurotoxicity. These studies are essential for understanding the impact of psychoactive substances on the brain and for developing safer therapeutic agents (McKenna & Peroutka, 1990).

Antineoplastic Agents

Research into novel antineoplastic agents, such as 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, demonstrates the ongoing search for more effective cancer treatments. These studies contribute to the development of drugs with greater tumor-selective toxicity and the ability to overcome multi-drug resistance (Hossain et al., 2020).

properties

IUPAC Name

3-phenyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2OS/c23-20(7-6-17-4-2-1-3-5-17)21-14-18-8-11-22(12-9-18)15-19-10-13-24-16-19/h1-5,10,13,16,18H,6-9,11-12,14-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZJXEFFBHGKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCC2=CC=CC=C2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propanamide

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